amine](/img/structure/B13283051.png)
[(4-Methyl-1,3-thiazol-5-yl)methyl](propyl)amine
Description
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-9-5-8-7(2)10-6-11-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
ORGLLPXRNUXHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with the thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Physicochemical Notes |
---|---|---|---|---|
(4-Methyl-1,3-thiazol-5-yl)methylamine | 1152850-95-7 | C₈H₁₃N₂S | Reference compound: Secondary amine with propyl chain and 4-methylthiazole. | Free base form; moderate lipophilicity due to propyl chain and methylthiazole. |
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride | 325491-86-9 | C₇H₁₃ClN₂S | Primary amine (NH₂) with propyl linker; hydrochloride salt. | Increased water solubility due to salt form; reduced steric hindrance . |
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride | EN300-28253100 | C₈H₁₄N₂S·2HCl | Tertiary amine (N-methyl) with propyl linker; dihydrochloride salt. | Higher solubility and basicity compared to secondary amines; enhanced stability in acidic conditions . |
3-(Diethylamino)propylamine | 561034-28-4 | C₁₁H₂₁N₃S | Tertiary amine (diethyl) with unsubstituted thiazole. | Increased lipophilicity and steric bulk; potential for altered receptor interactions . |
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanaminedihydrochloride | 1332529-49-3 | C₈H₁₃Cl₂N₂S | Cyclopropane substituent on amine; dihydrochloride salt. | Rigid cyclopropane group may restrict conformational flexibility; impacts binding affinity . |
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine | 478067-24-2 | C₁₁H₁₃N₅S₂ | Fused thiazolo-triazole ring system; secondary amine with propyl chain. | Enhanced π-π stacking potential; reduced solubility due to planar fused rings . |
a) Amine Substitution Effects :
- Secondary Amines (e.g., target compound): Moderate basicity and hydrogen-bonding capacity, suitable for interactions with biological targets like enzymes or receptors .
- Primary Amines (e.g., [3-(4-methylthiazol-5-yl)propyl]amine hydrochloride): Higher reactivity but lower metabolic stability due to susceptibility to oxidation .
- Tertiary Amines (e.g., methyl[3-(4-methylthiazol-5-yl)propyl]amine dihydrochloride): Reduced hydrogen-bonding capacity but improved membrane permeability .
b) Thiazole Ring Modifications :
- Unsubstituted Thiazole (e.g., 3-(diethylamino)propylamine): Increased electron density on the ring, favoring π-π interactions but possibly reducing selectivity .
c) Salt Forms :
- Hydrochloride salts (e.g., [3-(4-methylthiazol-5-yl)propyl]amine hydrochloride) exhibit higher aqueous solubility, critical for in vitro assays or formulation .
Biological Activity
(4-Methyl-1,3-thiazol-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets, enhancing its therapeutic potential.
Biological Activities
-
Antimicrobial Activity
- (4-Methyl-1,3-thiazol-5-yl)methylamine exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that compounds containing thiazole rings often display effectiveness against pathogens, making them potential candidates for antibiotic development.
-
Antifungal Properties
- The compound has been investigated for its antifungal activity, demonstrating efficacy against common fungal infections. Its mechanism involves inhibiting fungal growth by disrupting cellular processes.
-
Antiviral Effects
- Preliminary studies suggest that (4-Methyl-1,3-thiazol-5-yl)methylamine may possess antiviral properties, although further research is needed to elucidate the specific viral targets involved.
-
Antitumor Activity
- Notably, this compound has shown promise in cancer research. It may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell growth and division. This activity is particularly relevant in the context of developing new cancer therapies.
The biological activity of (4-Methyl-1,3-thiazol-5-yl)methylamine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways that affect cell survival and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Efficacy | Mechanism |
---|---|---|
Antimicrobial | Effective against bacteria | Inhibition of cell wall synthesis |
Antifungal | Significant | Disruption of fungal cell membrane integrity |
Antiviral | Potential | Interference with viral replication |
Antitumor | Induces apoptosis | Modulation of apoptotic signaling pathways |
Research Highlights
- A study conducted on the antimicrobial effects of thiazole derivatives reported that (4-Methyl-1,3-thiazol-5-yl)methylamine showed comparable activity to established antibiotics against certain bacterial strains.
- In vitro assays indicated that the compound could induce significant apoptosis in cancer cell lines such as MCF7 and NCI-H460, suggesting its potential as an anticancer agent.
- Further research is necessary to explore its full therapeutic potential and to identify any potential side effects associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.